Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate
Overview
Description
Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate is an organic compound that belongs to the class of esters This compound features a phenyl group, a benzoate ester, and a nitrophenyl acetyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate typically involves esterification reactions. One common method is the reaction of 3-hydroxybenzoic acid with 2-(4-nitrophenyl)acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Reduction: Hydrogen gas and palladium catalyst.
Major Products Formed
Oxidation: Formation of an amine derivative.
Substitution: Formation of 3-hydroxybenzoic acid and 2-(4-nitrophenyl)ethanol.
Reduction: Formation of an amine derivative.
Scientific Research Applications
Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce ester and nitrophenyl groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can be activated in specific biological environments.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate involves its interaction with biological molecules through its ester and nitrophenyl groups. The ester group can undergo hydrolysis to release active compounds, while the nitrophenyl group can participate in redox reactions. These interactions can affect various molecular targets and pathways, including enzyme inhibition and modulation of cellular signaling.
Comparison with Similar Compounds
Phenyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the nitrophenyl acetyl group, making it less reactive in redox reactions.
4-Nitrophenyl acetate: Contains a nitrophenyl group but lacks the benzoate ester, resulting in different reactivity and applications.
Methyl 3-({[2-(4-nitrophenyl)acetyl]oxy}methyl)benzoate: Similar structure but with a methyl ester instead of a phenyl ester, affecting its physical and chemical properties.
Properties
IUPAC Name |
phenyl 3-[[2-(4-nitrophenyl)acetyl]oxymethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO6/c24-21(14-16-9-11-19(12-10-16)23(26)27)28-15-17-5-4-6-18(13-17)22(25)29-20-7-2-1-3-8-20/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCZNWVQORRDLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)COC(=O)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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